![molecular formula C6H4N2O2 B3054356 Oxazolo[4,5-c]pyridin-2(3H)-one CAS No. 59851-50-2](/img/structure/B3054356.png)
Oxazolo[4,5-c]pyridin-2(3H)-one
Overview
Description
Oxazolo[4,5-c]pyridin-2(3H)-one is a chemical compound that has been the subject of various research studies . It is a tricyclic scaffold that has been synthesized and functionalized for potential use in drug design .
Synthesis Analysis
The synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one involves a palladium-catalyzed direct C–H bond functionalization methodology . This method was used to build the tricyclic scaffold and achieve subsequent C–H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides . Another synthesis method involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate .Molecular Structure Analysis
The structure of Oxazolo[4,5-c]pyridin-2(3H)-one has been confirmed by PMR, IR, and mass spectra . The thione form of the compound was established with the help of x-ray diffraction and PMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving Oxazolo[4,5-c]pyridin-2(3H)-one include its construction and subsequent orthogonal functionalization . This process involves a palladium-catalyzed direct C–H bond functionalization methodology . Additionally, primary amines and diethylamine react with oxazolo[4,5-b]pyridine thione to form N-(3-hydroxy-2-pyridyl)thioureas .Scientific Research Applications
Synthesis and Orthogonal Functionalization
The compound Oxazolo[4,5-c]pyridin-2(3H)-one has been used in the synthesis and orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .
Drug Design
The chlorine atom on the pyridine moiety of the Oxazolo[4,5-c]pyridin-2(3H)-one offers a late-stage substitution site to progress drug design . This makes it a valuable compound in the field of medicinal chemistry.
Synthesis of Thione Form
Oxazolo[4,5-b]pyridine-2(3H)-thione, a variant of Oxazolo[4,5-c]pyridin-2(3H)-one, has been synthesized by reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate . The structure has been confirmed by PMR, IR, and mass spectra .
X-Ray Diffraction and PMR Spectroscopy
The thione form of Oxazolo[4,5-c]pyridin-2(3H)-one was established with the help of x-ray diffraction and PMR spectroscopy . This showcases its application in the field of analytical chemistry.
Human African Trypanosomiasis Healing Activity
In the field of pharmacology, Oxazolo[4,5-c]pyridin-2(3H)-one has been used in quantitative structure–activity relationship and pharmacophore modeling analysis for human African trypanosomiasis healing activity .
Pyridyl Benzamides and 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides
Oxazolo[4,5-c]pyridin-2(3H)-one is also used in the synthesis of pyridyl benzamides and 3-(oxazolo[4,5-b]pyridin-2-yl)anilides . These compounds have potential applications in various fields of chemistry and medicine.
Safety and Hazards
The safety data sheet for Oxazolo[4,5-c]pyridin-2(3H)-one suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of exposure, the recommended first aid measures include moving the victim into fresh air, giving oxygen if breathing is difficult, and consulting a doctor immediately .
properties
IUPAC Name |
3H-[1,3]oxazolo[4,5-c]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIHMFKXUPIFLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579707 | |
Record name | [1,3]Oxazolo[4,5-c]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolo[4,5-c]pyridin-2(3H)-one | |
CAS RN |
59851-50-2 | |
Record name | [1,3]Oxazolo[4,5-c]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.